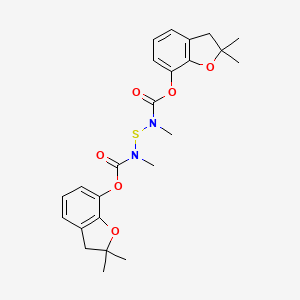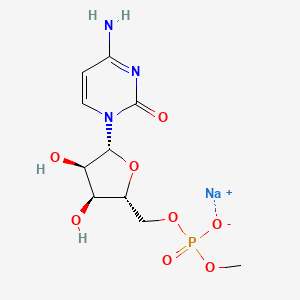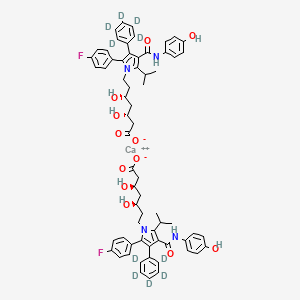![molecular formula C12H22O11 B13842568 [UL-13C6gal]Lactose](/img/structure/B13842568.png)
[UL-13C6gal]Lactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [UL-13C6gal]Lactose involves the incorporation of Carbon-13 isotopes into the galactose moiety of lactose. This is typically achieved through enzymatic or chemical methods that ensure the precise placement of the isotopes. The reaction conditions often include controlled temperatures and pH levels to maintain the integrity of the isotopic labeling .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced biotechnological processes. These methods ensure high purity and yield of the labeled compound. The production process includes fermentation, purification, and crystallization steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
[UL-13C6gal]Lactose undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups in lactose to carbonyl groups.
Reduction: The reduction of lactose can lead to the formation of lactitol.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include lactobionic acid (from oxidation), lactitol (from reduction), and various substituted lactose derivatives (from substitution reactions) .
Scientific Research Applications
[UL-13C6gal]Lactose has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.
Biology: Employed in studies of carbohydrate metabolism and enzyme kinetics.
Medicine: Utilized in diagnostic imaging and as a marker in metabolic studies.
Industry: Applied in the production of lactose-free products and as a stabilizer in pharmaceuticals .
Mechanism of Action
The mechanism of action of [UL-13C6gal]Lactose involves its incorporation into metabolic pathways where it acts as a tracer. The Carbon-13 isotopes allow for detailed tracking of the compound through various biochemical processes. This enables researchers to study the molecular targets and pathways involved in lactose metabolism and related processes .
Comparison with Similar Compounds
Similar Compounds
[UL-13C6]Glucose: Another Carbon-13 labeled compound used in metabolic studies.
[UL-13C6]Galactose: Used similarly to [UL-13C6gal]Lactose in carbohydrate metabolism studies.
Lactulose: A synthetic derivative of lactose used in medical applications .
Uniqueness
The uniqueness of this compound lies in its specific isotopic labeling, which provides a detailed and accurate means of studying lactose metabolism and related biochemical processes. Its stability and high purity make it an invaluable tool in scientific research .
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
348.25 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxy(113C)methyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy(2,3,4,5,6-13C5)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+/m1/s1/i1+1,3+1,5+1,6+1,9+1,12+1 |
InChI Key |
GUBGYTABKSRVRQ-HTJNEDDFSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O[13C@H]2[13C@@H]([13C@H]([13C@H]([13C@H](O2)[13CH2]O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


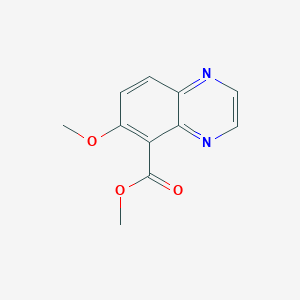
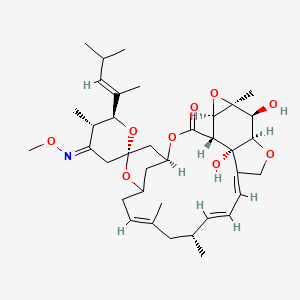
![4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one](/img/structure/B13842499.png)
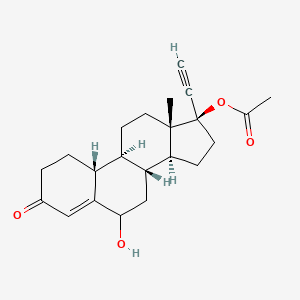
![7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13842532.png)
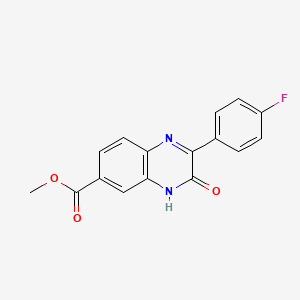
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13842551.png)
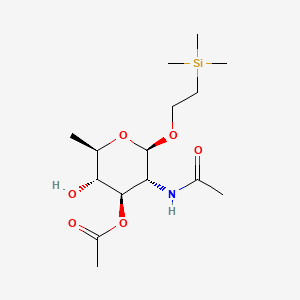
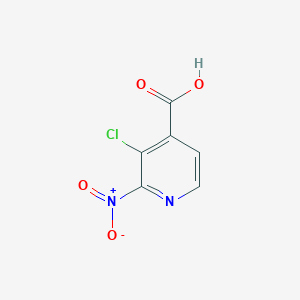
![(2R)-2-prop-1-ynoxy-1-azabicyclo[2.2.2]octane](/img/structure/B13842570.png)
![Ethyl 5.7-dioxo-4-phenethyl-2-(1 H-pyrazol-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13842575.png)
